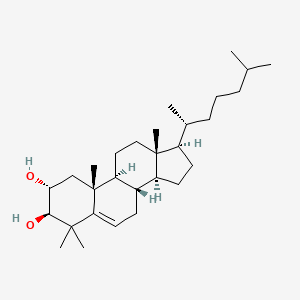
Cholest-5-ene-2a,3b-diol, 4,4-dimethyl-(7CI,8CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cholest-5-ene-2a,3b-diol, 4,4-dimethyl-(7CI,8CI) is a steroidal compound with the following chemical formula:
C29H50O
. It belongs to the cholestane family and features a hydroxyl group at positions 2a and 3b. The compound’s unique structure makes it an intriguing subject for scientific exploration.Métodos De Preparación
Synthetic Routes::
Cholesterol Oxidation:
Industrial Production:
Análisis De Reacciones Químicas
Cholest-5-ene-2a,3b-diol undergoes various reactions:
Oxidation: It can be oxidized to form cholest-5-en-3-one.
Reduction: Reduction of the ketone group yields cholest-5-en-3-ol.
Substitution: Substituent modifications occur at various positions.
Common Reagents: Lead tetraacetate (for oxidation), reducing agents (for reduction).
Major Products: Cholest-5-en-3-one and cholest-5-en-3-ol.
Aplicaciones Científicas De Investigación
Cholest-5-ene-2a,3b-diol finds applications in:
Chemistry: As a precursor for synthesizing other steroidal compounds.
Biology: Studying lipid metabolism and membrane structure.
Medicine: Investigating cholesterol metabolism and potential therapeutic targets.
Industry: Used in the production of steroids and hormones.
Mecanismo De Acción
The compound’s effects are multifaceted:
Molecular Targets: Receptors involved in lipid homeostasis.
Pathways: Regulation of cholesterol biosynthesis and transport.
Comparación Con Compuestos Similares
- Cholest-5-ene-2a,3b-diol stands out due to its unique hydroxyl group positions.
- Similar Compounds: Cholesterol, cholestane derivatives, and other sterols.
Propiedades
Fórmula molecular |
C29H50O2 |
|---|---|
Peso molecular |
430.7 g/mol |
Nombre IUPAC |
(2R,3R,8S,9S,10R,13R,14S,17R)-4,4,10,13-tetramethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-2,3-diol |
InChI |
InChI=1S/C29H50O2/c1-18(2)9-8-10-19(3)21-12-13-22-20-11-14-25-27(4,5)26(31)24(30)17-29(25,7)23(20)15-16-28(21,22)6/h14,18-24,26,30-31H,8-13,15-17H2,1-7H3/t19-,20+,21-,22+,23+,24-,26+,28-,29-/m1/s1 |
Clave InChI |
SZCVRLGCLWLWDF-UYFPVADESA-N |
SMILES isomérico |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(C[C@H]([C@@H](C4(C)C)O)O)C)C |
SMILES canónico |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CC(C(C4(C)C)O)O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


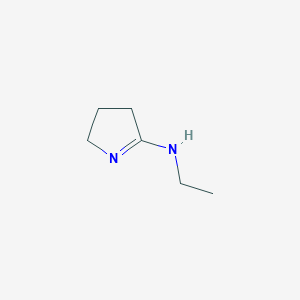
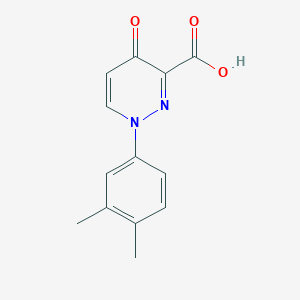
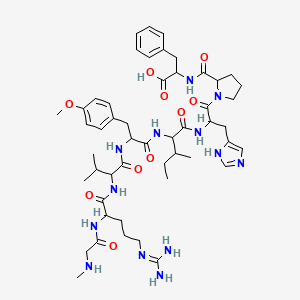

![N-{4-[benzyl(methyl)sulfamoyl]phenyl}-6-chloro-7-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B12116187.png)

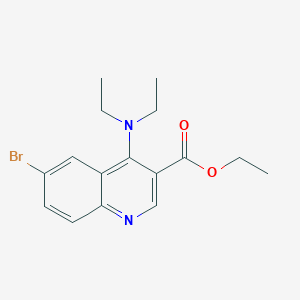
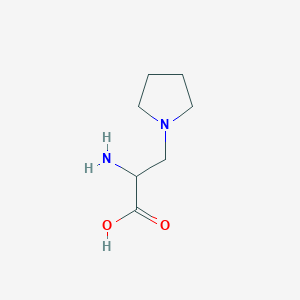
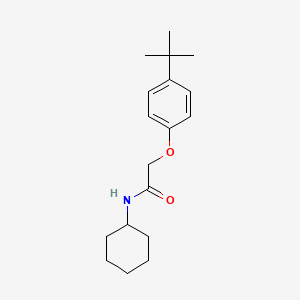

![2-[Bis(methylsulfanyl)methylene]cyclohexanone](/img/structure/B12116228.png)



